

IR spectrum of 1,3-diiodo-5-nitrobenzene

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Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

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An In-depth Technical Guide to the Infrared Spectrum of **1,3-Diiodo-5-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **1,3-diiodo-5-nitrobenzene** ($C_6H_3I_2NO_2$). As a substituted aromatic compound, its infrared spectrum presents a unique fingerprint derived from the vibrational modes of its constituent functional groups, including the nitro (NO_2) group, the carbon-iodine (C-I) bonds, and the trisubstituted benzene ring. This document details the theoretical basis for the expected absorptions, provides a robust experimental protocol for acquiring a high-quality spectrum from a solid sample, and offers a detailed interpretation of the spectral features. This guide is intended for researchers and analytical scientists who utilize vibrational spectroscopy for the structural elucidation and quality control of aromatic compounds in pharmaceutical and chemical development.

Introduction: The Vibrational Signature of 1,3-Diiodo-5-nitrobenzene

1,3-Diiodo-5-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula $C_6H_3I_2NO_2$ and a molecular weight of approximately 374.90 g/mol [1][2]. The spatial arrangement of its substituents—two iodine atoms and a nitro group in a 1,3,5- (or meta-) pattern on the benzene ring—governs its chemical properties and yields a distinct infrared spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule[3]. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural modes of vibration (e.g., stretching, bending, rocking). For **1,3-diiodo-5-nitrobenzene**, the IR spectrum is dominated by several key features:

- The highly polar nitro (NO₂) group, which produces strong, characteristic absorption bands. [3][4]
- Vibrations associated with the substituted aromatic ring.
- Stretching vibrations of the heavy carbon-iodine bonds.

The diagnostic power of IR spectroscopy lies in its ability to confirm the presence of these functional groups, making it an invaluable tool for identity confirmation and structural analysis.

Molecular Structure and Predicted Vibrational Modes

The structure of **1,3-diiodo-5-nitrobenzene** dictates the specific vibrational frequencies observed in its IR spectrum. The key functional groups and their expected vibrational motions are outlined below.

Caption: Molecular structure of **1,3-diiodo-5-nitrobenzene** with key vibrational modes.

- Nitro Group (NO₂) Vibrations: The NO₂ group is the most prominent feature in the IR spectrum. Due to the large change in dipole moment during vibration, the N-O stretching bands are typically very strong and easily identifiable.[3][4]
 - Asymmetric NO₂ Stretch (vas): A strong absorption band typically found in the 1550–1475 cm⁻¹ region for aromatic nitro compounds.[3][5][6]
 - Symmetric NO₂ Stretch (vs): Another strong band appearing in the 1360–1290 cm⁻¹ range.[3][5][6]
 - NO₂ Bending (Scissoring): A medium-intensity peak expected in the 890–835 cm⁻¹ region. [4]

- Aromatic Ring Vibrations:
 - C-H Stretching: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm^{-1} (usually $3100\text{--}3000\text{ cm}^{-1}$).^[7]
 - C=C Ring Stretching: These in-plane vibrations give rise to a series of bands, often of variable intensity, in the $1600\text{--}1450\text{ cm}^{-1}$ region.^[8]
 - C-H Out-of-Plane Bending: These vibrations are found in the $900\text{--}675\text{ cm}^{-1}$ region and are highly characteristic of the substitution pattern on the benzene ring.
- Carbon-Iodine (C-I) Vibrations: The C-I bond is composed of two heavy atoms, and its stretching vibration is expected at a low frequency. The vibrational frequency is inversely proportional to the reduced mass of the bonded atoms.^{[9][10]} The C-I stretch is anticipated to appear in the far-infrared region, typically around 500 cm^{-1} .^[9] This may be near or below the lower limit of a standard mid-IR spectrometer.

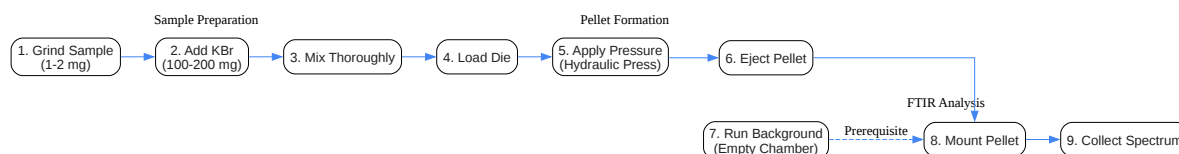
Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality, reproducible FTIR spectrum of solid **1,3-diiodo-5-nitrobenzene**, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.^{[11][12]} This method involves dispersing the solid analyte in a dry KBr matrix, which is transparent to infrared radiation in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).

Required Materials and Equipment

- **1,3-diiodo-5-nitrobenzene** sample
- FTIR-grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Pellet die and hydraulic press
- FTIR spectrometer

Step-by-Step Methodology



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Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.

- **Sample Grinding:** Finely grind approximately 1-2 mg of the **1,3-diiodo-5-nitrobenzene** sample using a clean, dry agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[13][14]
- **Mixing with KBr:** Add 100-200 mg of dry, FTIR-grade KBr to the mortar. Mix the ground sample and KBr powder thoroughly until a homogeneous mixture is obtained.
- **Pellet Pressing:** Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[11] Cloudiness in the pellet can indicate insufficient grinding or moisture absorption by the KBr.[13]
- **Background Spectrum:** Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy often employs the ATR technique, which requires minimal sample preparation.^{[12][14]} A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the collection of an absorption spectrum.^[12]

Spectral Interpretation and Discussion

The FTIR spectrum of **1,3-diiodo-5-nitrobenzene** can be analyzed by dividing it into distinct regions corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity	Source(s)
3100 - 3000	Aromatic C-H Stretch	Weak to Medium	^[7]
1600 - 1585	Aromatic C=C Ring Stretch	Medium	^{[7][8]}
1550 - 1475	Asymmetric NO ₂ Stretch	Strong	^{[3][5][6][7]}
1500 - 1450	Aromatic C=C Ring Stretch	Medium	^{[7][8]}
1360 - 1290	Symmetric NO ₂ Stretch	Strong	^{[3][5][6][7]}
~1100	C-N Stretch	Medium	^[15]
890 - 835	NO ₂ Bend (Scissoring)	Medium	^[4]
< 900	Aromatic C-H Out-of-Plane Bend	Strong	^[7]
~500	C-I Stretch	Weak to Medium	^[9]

Detailed Analysis:

- 3200-3000 cm^{-1} Region: The weak to medium absorptions expected in this region correspond to the C-H stretching vibrations of the three hydrogens on the aromatic ring. Their position just above 3000 cm^{-1} is characteristic of sp^2 -hybridized carbon-hydrogen bonds.^[7]
- 1600-1400 cm^{-1} Region: This region contains several important bands.
 - NO₂ Asymmetric Stretch: The most intense or second-most intense band in the spectrum is expected here, between 1550-1475 cm^{-1} .^{[3][6]} Its high intensity is due to the significant change in dipole moment during this vibrational motion.^[4]
 - Aromatic C=C Stretching: Multiple bands of medium intensity appear in this region due to the stretching of the carbon-carbon double bonds within the benzene ring. Characteristic absorptions are often seen near 1600 cm^{-1} and 1450 cm^{-1} .^[8]
- 1400-1000 cm^{-1} Region:
 - NO₂ Symmetric Stretch: A very strong band between 1360-1290 cm^{-1} is the second key diagnostic peak for the nitro group.^{[3][5]} The presence of this peak in conjunction with the asymmetric stretch is definitive confirmation of the NO₂ functional group.^[4]
 - C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is expected to appear around 1109 cm^{-1} based on data for nitrobenzene.^[15]
- Fingerprint Region ($< 1000 \text{ cm}^{-1}$): This region is complex but contains valuable structural information.
 - C-H Out-of-Plane Bending: Strong absorptions in this region are characteristic of the substitution pattern. For a 1,3,5-trisubstituted ring, strong bands are expected.
 - NO₂ Bending: A medium-intensity band for the NO₂ scissoring vibration should appear around 850 cm^{-1} .^[4]
 - C-I Stretching: The carbon-iodine stretching frequency is predicted to be around 500 cm^{-1} .^[9] This band may be weak and could be at the edge of the detection range for a standard mid-IR instrument.

Conclusion

The infrared spectrum of **1,3-diiodo-5-nitrobenzene** provides a definitive fingerprint for its molecular structure. The key diagnostic features are the pair of strong absorption bands corresponding to the asymmetric ($\sim 1550\text{-}1475\text{ cm}^{-1}$) and symmetric ($\sim 1360\text{-}1290\text{ cm}^{-1}$) stretching vibrations of the nitro group. Additional characteristic bands for aromatic C-H and C=C stretching, as well as out-of-plane C-H bending vibrations, confirm the presence and substitution pattern of the benzene ring. While the C-I stretching frequency is low and may be difficult to observe, the combination of the other spectral features provides unambiguous confirmation of the compound's identity. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the IR spectrum of this and related compounds.

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